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Compound of Interest

Compound Name: NCRW0005-F05

Cat. No.: B2537298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NCRW0005-F05, a selective

antagonist of the G protein-coupled receptor 139 (GPR139). It includes essential safety and

handling information, physicochemical properties, and detailed experimental methodologies

relevant to its characterization. Additionally, key signaling pathways associated with GPR139

are visualized to facilitate a deeper understanding of its biological context.

Compound Information and Safety Data
NCRW0005-F05 is a small molecule antagonist of GPR139, an orphan GPCR predominantly

expressed in the central nervous system. It is a critical tool for investigating the physiological

roles of this receptor.

General Handling Precautions: This product is intended for research use only and is not for

human or veterinary use. It should be considered hazardous until further information is

available. Standard laboratory safety protocols should be strictly followed. This includes

wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and

a lab coat. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Ensure

thorough washing after handling. For comprehensive safety information, users must review the

complete Safety Data Sheet (SDS) provided by the supplier.

Physicochemical and Handling Properties
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The following table summarizes the key quantitative data for NCRW0005-F05.

Property Value Citations

IUPAC Name

3,3-difluoro-4-(4-

methoxyphenyl)-1-

phenylazetidin-2-one

[1]

CAS Registry Number 342779-66-2 [1]

Molecular Formula C₁₆H₁₃F₂NO₂ [1]

Molecular Weight 289.3 g/mol [1]

Purity ≥98% [1]

Appearance Solid [1]

IC₅₀ for GPR139 0.21 µM [1]

Storage (Solid) -20°C [1]

Stability (Solid) ≥ 4 years at -20°C [1]

Storage (In Solvent) -80°C for up to 1 year

Solubility

≥10 mg/mL in DMSO; 1-10

mg/mL in ethanol (sparingly

soluble)

[1]

Experimental Protocols
The discovery of NCRW0005-F05 as a GPR139 antagonist was the result of a high-throughput

screening (HTS) campaign utilizing a calcium mobilization assay. The following protocol is a

detailed methodology for such an assay, essential for characterizing GPR139 antagonists.

High-Throughput Screening for GPR139 Antagonists via
Calcium Mobilization Assay
This protocol outlines the methodology used to identify antagonists of GPR139 by measuring

intracellular calcium influx.
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Objective: To identify small molecule antagonists that inhibit the activation of GPR139 by a

known agonist.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR139 receptor.

Materials:

CHO-GPR139 stable cell line

Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin,

and a selection antibiotic (e.g., G418)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Probenecid (to prevent dye leakage)

GPR139 agonist (e.g., JNJ-63533054)

Test compounds (including NCRW0005-F05) dissolved in DMSO

384-well black, clear-bottom assay plates

Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic

fluorescence reading

Methodology:

Cell Culture and Plating:

Culture CHO-GPR139 cells in standard conditions (37°C, 5% CO₂).

One day prior to the assay, seed the cells into 384-well black, clear-bottom plates at a

density that will result in a confluent monolayer on the day of the experiment.

Dye Loading:

On the day of the assay, remove the culture medium from the plates.
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Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and

probenecid in the assay buffer.

Add the loading buffer to each well and incubate the plates for 1 hour at 37°C in the dark.

Compound Addition (Antagonist Screen):

Prepare serial dilutions of the test compounds (including NCRW0005-F05 as a control

antagonist) in assay buffer. The final DMSO concentration should be kept low (e.g.,

<0.5%) to avoid cellular toxicity.

After the dye-loading incubation, place the cell plate into the FLIPR instrument.

Initiate fluorescence reading and add the test compounds to the wells.

Incubate the plates with the compounds for a predefined period (e.g., 15-30 minutes) at

room temperature.

Agonist Challenge and Data Acquisition:

Prepare the GPR139 agonist solution at a concentration that elicits a submaximal

response (e.g., EC₈₀).

While continuing the kinetic fluorescence reading, add the GPR139 agonist to all wells.

Record the fluorescence intensity over time (typically for 2-3 minutes) to measure the

intracellular calcium mobilization.

Data Analysis:

The fluorescence signal is proportional to the intracellular calcium concentration.

The response to the agonist in the presence of a test compound is compared to the

response in the absence of the compound (vehicle control).

Antagonists will show a dose-dependent inhibition of the agonist-induced calcium signal.
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Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value for active antagonists like NCRW0005-F05.

Signaling Pathways and Mechanisms of Action
NCRW0005-F05 exerts its effect by blocking the signaling cascade initiated by the activation of

GPR139. The primary signaling pathway for GPR139 involves its coupling to Gαq/11 G-

proteins.

GPR139 Gαq/11 Signaling Pathway
Activation of GPR139 by an agonist leads to the activation of the Gαq/11 subunit, which in turn

stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the

endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which is the

signal detected in the mobilization assay. NCRW0005-F05 blocks this pathway by preventing

the initial activation of GPR139.
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Caption: GPR139 Gαq/11 signaling pathway and inhibition by NCRW0005-F05.

Experimental Workflow for Antagonist Identification
The process of identifying GPR139 antagonists like NCRW0005-F05 follows a structured

workflow, beginning with a broad screen and narrowing down to confirmed, potent compounds.
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Caption: Experimental workflow for the identification of GPR139 antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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